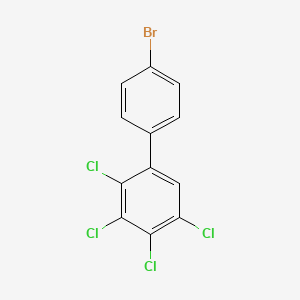![molecular formula C10H19N B14424951 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-80-7](/img/structure/B14424951.png)
1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyrrole synthesis is a classical method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method has been rejuvenated with non-conventional conditions such as microwave irradiation and flow synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of a fused cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87401-80-7 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1,3,5-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-9-8(2)6-11(3)10(9)5-7/h7-10H,4-6H2,1-3H3 |
Clé InChI |
ZZUQJURQNRSEBS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(CN(C2C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)

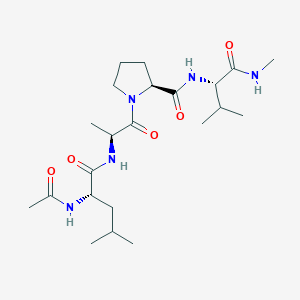

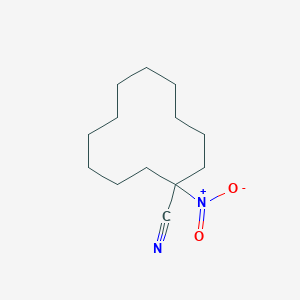
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
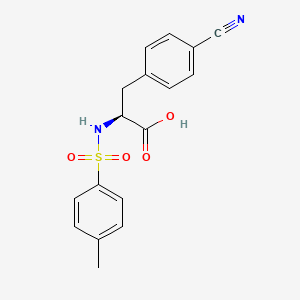

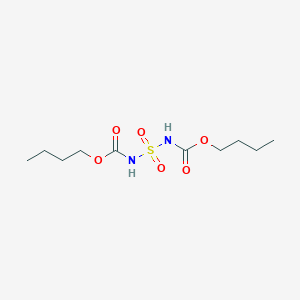

![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)

